5-fluoro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-fluoro-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorine atom at the 5-position and a carboxylic acid group at the 3-position makes this compound unique. It is typically a white solid and is slightly soluble in water but more soluble in organic solvents.
Mechanism of Action
Target of Action
Similar compounds such as 3-methylpyrazole-5-carboxylic acid have been reported to inhibit d-amino acid oxidase (dao), a key enzyme involved in the metabolism of d-amino acids .
Biochemical Pathways
Given its potential interaction with dao as suggested by similar compounds , it might influence the metabolic pathways of D-amino acids. The downstream effects of this interaction could include changes in the concentrations of D-amino acids, which could have various physiological implications.
Biochemical Analysis
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have been found to exhibit various biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and the synthetic strategies where they take part .
Metabolic Pathways
Pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with β-diketones. For instance, the reaction of this compound with hydrazine hydrate under acidic conditions can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol.
Scientific Research Applications
5-fluoro-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
- 3-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
5-fluoro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a carboxylic acid group, which impart distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxylic acid group provides versatility in chemical modifications.
Properties
IUPAC Name |
5-fluoro-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQNHKORGLHIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2124264-84-0 |
Source
|
Record name | 3-fluoro-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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